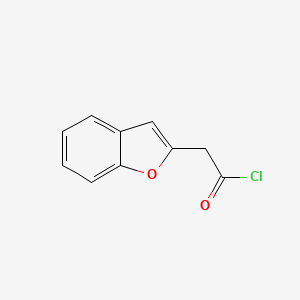
3-Benzofuranacetylchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzofuranacetylchloride is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds consisting of a fused benzene and furan ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzofuranacetylchloride typically involves the acylation of 3-benzofuran with acetyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:
3-Benzofuran+Acetyl ChlorideAlCl3this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3-Benzofuranacetylchloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the acetyl chloride group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of this compound can yield alcohols or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dichloromethane or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Reactions: Products include substituted benzofuran derivatives.
Oxidation Reactions: Products include benzofuran carboxylic acids.
Reduction Reactions: Products include benzofuran alcohols.
Scientific Research Applications
3-Benzofuranacetylchloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals with anti-inflammatory, anti-cancer, and anti-viral properties.
Industry: this compound is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-Benzofuranacetylchloride depends on its specific application. In medicinal chemistry, it acts as a building block for drugs that target various molecular pathways. For example, benzofuran derivatives have been shown to inhibit enzymes such as carbonic anhydrase and tyrosinase, which are involved in disease processes. The compound’s acetyl chloride group allows it to react with nucleophiles, forming covalent bonds with target molecules and modulating their activity.
Comparison with Similar Compounds
2-Benzofuranacetylchloride: Similar structure but with the acetyl chloride group at the 2-position.
3-Benzofurancarboxylic Acid: An oxidized derivative of 3-Benzofuranacetylchloride.
3-Benzofuranmethanol: A reduced derivative of this compound.
Uniqueness: this compound is unique due to its specific reactivity and position of the acetyl chloride group. This makes it a versatile intermediate for synthesizing a wide range of biologically active compounds. Its ability to undergo various chemical reactions and form stable products adds to its value in research and industrial applications.
Properties
Molecular Formula |
C10H7ClO2 |
|---|---|
Molecular Weight |
194.61 g/mol |
IUPAC Name |
2-(1-benzofuran-2-yl)acetyl chloride |
InChI |
InChI=1S/C10H7ClO2/c11-10(12)6-8-5-7-3-1-2-4-9(7)13-8/h1-5H,6H2 |
InChI Key |
ZKVGHBXQEGVOFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















